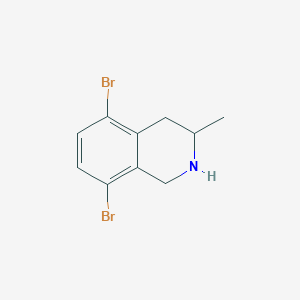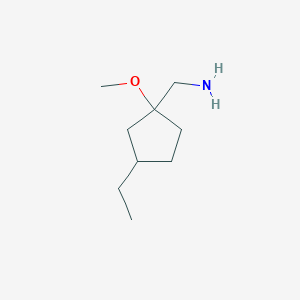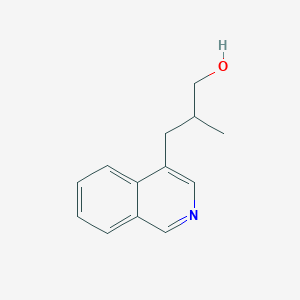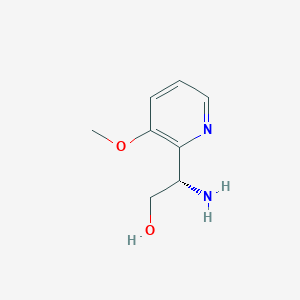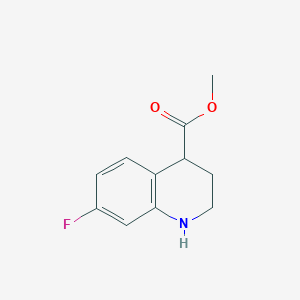
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their wide range of applications in pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes
Métodos De Preparación
The synthesis of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves a three-component cascade reaction. This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . This method is efficient and economical, saving time during the workup procedure and purification of intermediates.
Análisis De Reacciones Químicas
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed from these reactions are typically quinoline derivatives, which have significant applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, antioxidants, and photosensitizers.
Mecanismo De Acción
The mechanism of action of methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, tetrahydroquinoline derivatives have been shown to interact with dopamine receptors, which are involved in neurological processes .
Comparación Con Compuestos Similares
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:
- Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
These compounds share the tetrahydroquinoline core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-3,6,9,13H,4-5H2,1H3 |
Clave InChI |
WHHRAJGVSNIOTL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCNC2=C1C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



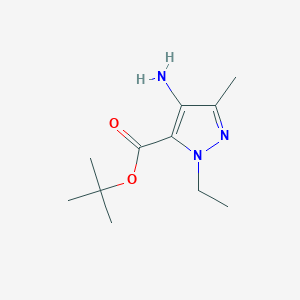

![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)
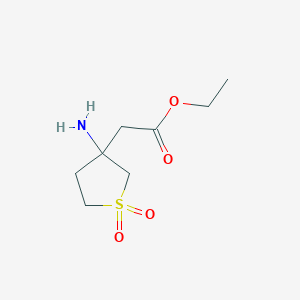
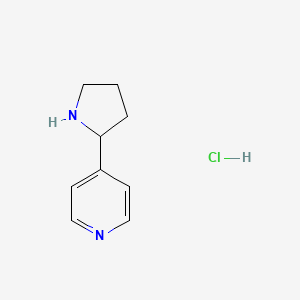
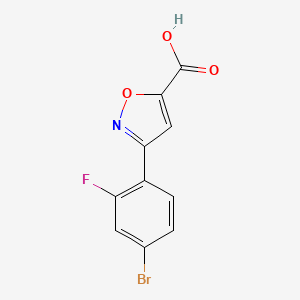
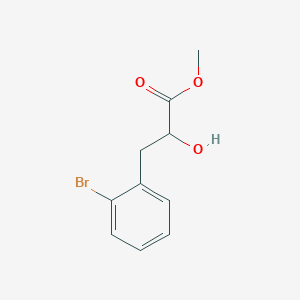
![5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
